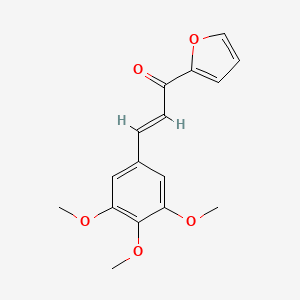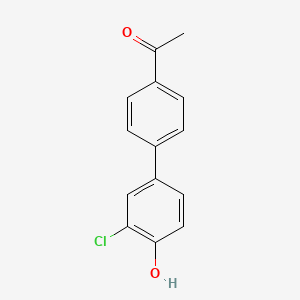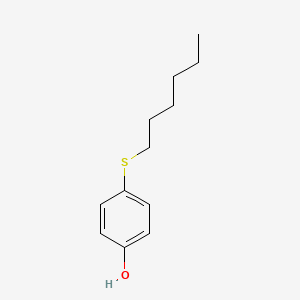![molecular formula C9H9F4NO B6326396 [4-(Dimethylamino)-2,3,5,6-tetrafluorophenyl]methanol CAS No. 106666-02-8](/img/structure/B6326396.png)
[4-(Dimethylamino)-2,3,5,6-tetrafluorophenyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(Dimethylamino)-2,3,5,6-tetrafluorophenyl]methanol is an organic compound characterized by the presence of a dimethylamino group and four fluorine atoms attached to a phenyl ring, with a methanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Dimethylamino)-2,3,5,6-tetrafluorophenyl]methanol typically involves the reaction of 4-(dimethylamino)benzaldehyde with a fluorinating agent to introduce the fluorine atoms. The resulting intermediate is then reduced to form the methanol derivative. Common reagents used in this synthesis include dimethylamine, fluorine sources such as tetrafluoroborate salts, and reducing agents like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
[4-(Dimethylamino)-2,3,5,6-tetrafluorophenyl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced further to form different derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group yields the corresponding aldehyde or acid, while substitution reactions can introduce various functional groups in place of the fluorine atoms.
科学的研究の応用
Chemistry
In chemistry, [4-(Dimethylamino)-2,3,5,6-tetrafluorophenyl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its fluorinated structure makes it useful in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy.
Medicine
Potential applications in medicine include the development of new pharmaceuticals. The compound’s unique properties may allow for the design of drugs with improved efficacy and reduced side effects.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
作用機序
The mechanism by which [4-(Dimethylamino)-2,3,5,6-tetrafluorophenyl]methanol exerts its effects involves interactions with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorine atoms can enhance the compound’s lipophilicity and metabolic stability. These interactions can affect enzyme activity, receptor binding, and other biological processes.
類似化合物との比較
Similar Compounds
4-Dimethylaminopyridine (DMAP): A derivative of pyridine with similar nucleophilic properties.
4-Dimethylaminobenzaldehyde: Shares the dimethylamino group but lacks the fluorine atoms.
Fluorobenzene: Contains fluorine atoms but lacks the dimethylamino and methanol groups.
Uniqueness
[4-(Dimethylamino)-2,3,5,6-tetrafluorophenyl]methanol is unique due to the combination of its functional groups. The presence of both the dimethylamino and methanol groups, along with multiple fluorine atoms, imparts distinct chemical and physical properties that are not found in similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
特性
IUPAC Name |
[4-(dimethylamino)-2,3,5,6-tetrafluorophenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F4NO/c1-14(2)9-7(12)5(10)4(3-15)6(11)8(9)13/h15H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUASAUZPUNOVSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=C(C(=C1F)F)CO)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10708383 |
Source


|
| Record name | [4-(Dimethylamino)-2,3,5,6-tetrafluorophenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10708383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106666-02-8 |
Source


|
| Record name | [4-(Dimethylamino)-2,3,5,6-tetrafluorophenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10708383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![9-((2-Hydroxyethyl)(methyl)amino)-5H-benzo[a]phenoxazin-5-one](/img/structure/B6326348.png)







